molecular formula C27H46Br2O B14705816 5,6-Dibromocholestan-3beta-ol CAS No. 25182-80-3

5,6-Dibromocholestan-3beta-ol

Cat. No.: B14705816
CAS No.: 25182-80-3
M. Wt: 546.5 g/mol
InChI Key: CEQDUQUVPZBDDR-UHFFFAOYSA-N
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Description

5,6-Dibromocholestan-3beta-ol is a white crystalline solid with the molecular formula C27H46Br2O. It is widely used in the pharmaceutical industry due to its potential medicinal properties, including anti-inflammatory and anti-cancer activities . This compound is a derivative of cholesterol, where bromine atoms are introduced at the 5 and 6 positions of the cholestane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromocholestan-3beta-ol typically involves the bromination of cholesterol. One common method includes dissolving cholesterol in absolute ether and then adding a solution of bromine in acetic acid. The reaction mixture is stirred and cooled, resulting in the formation of the dibromide product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and other separation techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromocholestan-3beta-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dibromocholestan-3beta-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dibromocholestan-3beta-ol involves its interaction with cellular targets, leading to modulation of biological pathways. The compound’s anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. Its anti-cancer activity is linked to the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichlorocholestan-3beta-ol
  • 5,6-Difluorocholestan-3beta-ol
  • 5,6-Diiodocholestan-3beta-ol

Comparison

5,6-Dibromocholestan-3beta-ol is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Compared to its chlorinated, fluorinated, and iodinated analogs, the brominated compound exhibits different reactivity and potency in biological assays. The size and electronegativity of bromine atoms influence the compound’s interaction with molecular targets, making it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

5,6-dibromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46Br2O/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(28)27(29)16-19(30)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,30H,6-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQDUQUVPZBDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948039
Record name 5,6-Dibromocholestan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25182-80-3
Record name 5,6-Dibromocholestan-3beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025182803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dibromocholestan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dibromocholestan-3β-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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